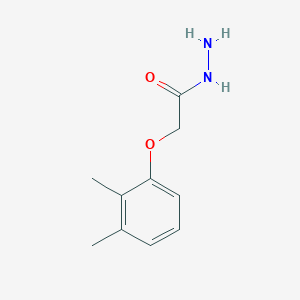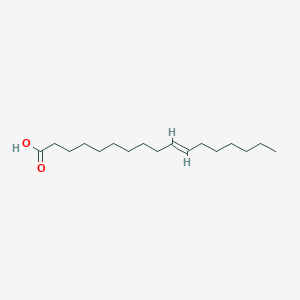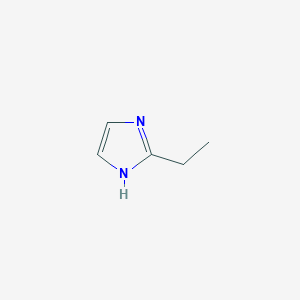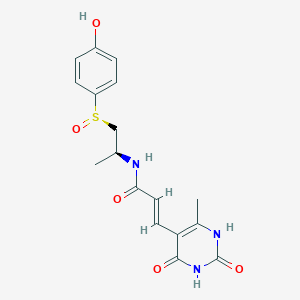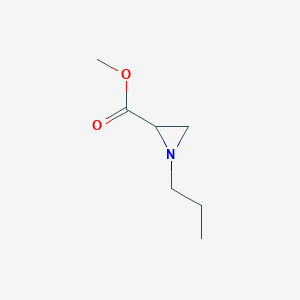
Methyl 1-propylaziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-propylaziridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of aziridine, a cyclic organic compound that contains a three-membered ring of carbon and nitrogen atoms. The methyl 1-propylaziridine-2-carboxylate is synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of methyl 1-propylaziridine-2-carboxylate is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles in biological systems. It has been shown to react with various electrophiles, including aldehydes, ketones, and epoxides.
Biochemische Und Physiologische Effekte
Methyl 1-propylaziridine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been studied for its potential use as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain. Additionally, it has been shown to have anticancer properties, as it can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-propylaziridine-2-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, it has some limitations, such as its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of methyl 1-propylaziridine-2-carboxylate. One possible direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the study of its potential use as a drug delivery system, particularly for the treatment of brain disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific research fields.
Conclusion:
In conclusion, methyl 1-propylaziridine-2-carboxylate is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in scientific research.
Synthesemethoden
The synthesis of methyl 1-propylaziridine-2-carboxylate involves the reaction of 1-propylamine with glycidyl methacrylate in the presence of a catalyst. The reaction proceeds via the addition of the amine to the epoxide ring, followed by the ring-opening reaction to form the aziridine ring. The resulting product is then purified using column chromatography, and the purity is confirmed using nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
Methyl 1-propylaziridine-2-carboxylate has potential applications in various scientific research fields. It can be used as a building block for the synthesis of other compounds, such as amino acids, peptides, and nucleosides. It can also be used as a chiral auxiliary in asymmetric synthesis. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
CAS-Nummer |
131389-84-9 |
|---|---|
Produktname |
Methyl 1-propylaziridine-2-carboxylate |
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
methyl 1-propylaziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-3-4-8-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
BDKDUHBURMRWLZ-UHFFFAOYSA-N |
SMILES |
CCCN1CC1C(=O)OC |
Kanonische SMILES |
CCCN1CC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



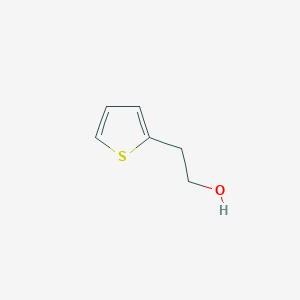
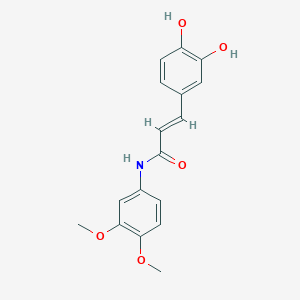
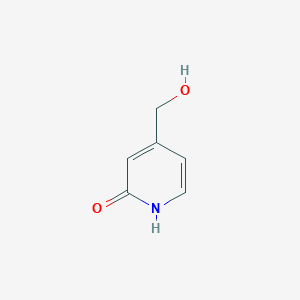
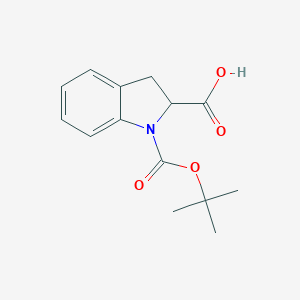
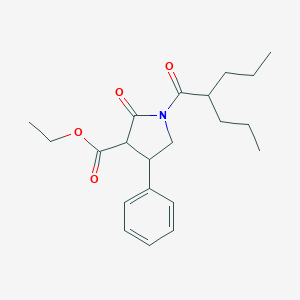
![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
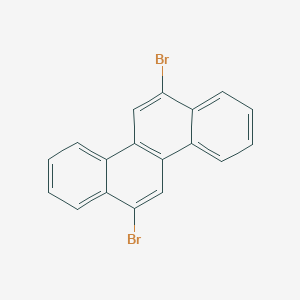
![2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phe](/img/structure/B144512.png)
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)
